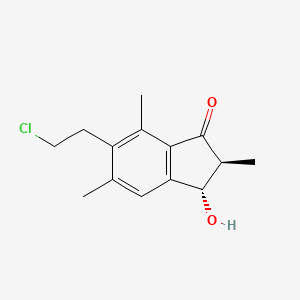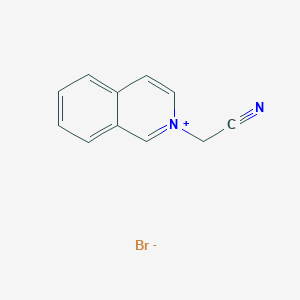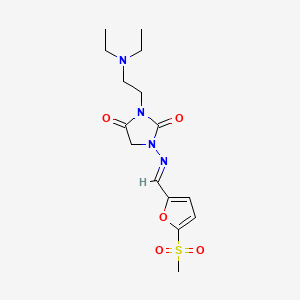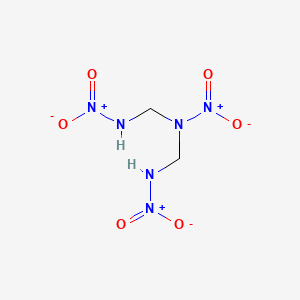![molecular formula C10H18 B14668182 1-Methylspiro[2.6]nonane CAS No. 42836-34-0](/img/structure/B14668182.png)
1-Methylspiro[2.6]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylspiro[2.6]nonane is a spirocyclic alkane characterized by a unique structure where two rings are connected through a single carbon atom, known as the spirocenter. This compound is part of the broader class of spiroalkanes, which are notable for their non-planar, three-dimensional structures. The presence of a methyl group at the spirocenter further distinguishes this compound from other spiroalkanes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylspiro[2.6]nonane typically involves cyclization reactions where smaller cyclic compounds are fused together. One common method is the reaction of a cyclohexanone derivative with a suitable methylene donor under acidic or basic conditions to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the spiro compound .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as catalytic cyclization using metal catalysts. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors can also enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methylspiro[2.6]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or other functional groups back to hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NaOH, KOH)
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces hydrocarbons .
Applications De Recherche Scientifique
1-Methylspiro[2.6]nonane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Methylspiro[2.6]nonane in biological systems involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Spiro[2.5]octane: Another spirocyclic alkane with a smaller ring size.
Spiro[3.5]nonane: Similar in structure but lacks the methyl group at the spirocenter.
Spiro[4.4]nonane: Features a different ring size and configuration.
Uniqueness: 1-Methylspiro[2.6]nonane is unique due to the presence of the methyl group at the spirocenter, which influences its chemical reactivity and physical properties. This structural feature can affect the compound’s behavior in chemical reactions and its interaction with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
42836-34-0 |
|---|---|
Formule moléculaire |
C10H18 |
Poids moléculaire |
138.25 g/mol |
Nom IUPAC |
2-methylspiro[2.6]nonane |
InChI |
InChI=1S/C10H18/c1-9-8-10(9)6-4-2-3-5-7-10/h9H,2-8H2,1H3 |
Clé InChI |
HHPBMBNZOMFERU-UHFFFAOYSA-N |
SMILES canonique |
CC1CC12CCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Butylphenoxy)carbonyl]phenyl 4-methoxybenzoate](/img/structure/B14668100.png)
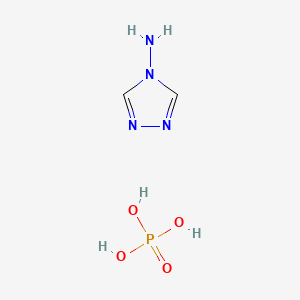

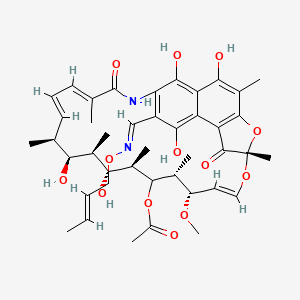

![N-[4-chloro-2-(thiophene-2-carbonyl)phenyl]acetamide](/img/structure/B14668148.png)

